molecular formula C18H15N3O4 B2549115 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286724-62-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2549115
CAS No.: 1286724-62-6
M. Wt: 337.335
InChI Key: RAPWTDOOFXQEFF-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound VI) is a synthetic small molecule featuring a benzodioxole moiety linked to an acetamide group, which is further substituted with a 5-phenyl-1,3,4-oxadiazole ring. Its structure combines bioisosteric elements (oxadiazole and amide groups) known to enhance pharmacological activity by forming hydrogen bonds with biological targets . Synthesized via reductive amination and coupling reactions, it has demonstrated notable cytotoxic effects against C6 (rat glioma) and A549 (human lung adenocarcinoma) cell lines, with molecular docking studies suggesting affinity for the MMP-9 enzyme active site .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-16(19-10-12-6-7-14-15(8-12)24-11-23-14)9-17-20-21-18(25-17)13-4-2-1-3-5-13/h1-8H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPWTDOOFXQEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazine with a carboxylic acid derivative, followed by cyclization.

    Coupling Reaction: The benzodioxole moiety is then coupled with the oxadiazole ring through an acetamide linkage. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodioxole-Containing Acetamide Derivatives

Table 1: Structural and Pharmacological Comparisons
Compound Name Structural Features Biological Activity Potency Reference
Compound VI Benzodioxole + 5-phenyl-1,3,4-oxadiazole Cytotoxic (C6, A549), MMP-9 inhibition IC₅₀: 12.5 µM (C6)
C26 Benzodioxole + 5-bromothiophene Targets Salmonella pathogenicity Antibacterial (Salmonella)
SW-C165 Benzodioxole + 2-bromobenzyl Anti-inflammatory, antimicrobial Moderate activity
ASN90 Benzodioxole + piperazine-thiadiazole O-GlcNAcase inhibitor Neuroprotective (tauopathy)
KCH-1521 Benzodioxole + indole-ethylcarbamoyl Talin modulator (anti-angiogenic) Inhibits HUVEC migration

Key Findings :

  • Compound VI ’s 5-phenyl-1,3,4-oxadiazole group confers superior cytotoxicity compared to bromothiophene (C26) or bromobenzyl (SW-C165) substituents .
  • The oxadiazole ring in Compound VI enhances MMP-9 binding affinity, whereas ASN90’s thiadiazole-piperazine scaffold targets O-GlcNAcase for neurodegenerative applications .

Oxadiazole-Based Derivatives with Varied Substituents

Table 2: Oxadiazole Derivatives in Oncology and Antimicrobial Therapy
Compound Core Structure Functional Groups Activity Reference
Compound VI Benzodioxole + oxadiazole Phenyl-oxadiazole Cytotoxic
V (from ) Benzodioxole + tetrahydronaphthalenyl-oxadiazole Thioether linkage Anticancer (A549)
2a/2b (Fawad Zahoor, 2019) Benzofuran + oxadiazole Chlorophenyl/methoxyphenyl Antimicrobial, Laccase catalysis
4a-4l (Kaur et al.) Benzothiazole + oxadiazole Spiro-indoline hybrids Anti-inflammatory, analgesic

Key Findings :

  • The phenyl group in Compound VI ’s oxadiazole improves cytotoxicity over benzofuran-containing analogs (2a/2b), which prioritize antimicrobial activity .
  • Thioether linkages (e.g., in Compound V ) enhance blood-brain barrier penetration, making them viable for glioma therapy .

Thiazole and Triazole Hybrids

Table 3: Heterocyclic Hybrids with Benzodioxole Moieties
Compound Heterocycle Activity Notes Reference
5d/5e (Kaur et al.) Benzothiazole + oxadiazole Anti-inflammatory, analgesic Most potent in series
315676-82-5 Benzodioxole + triazolo-benzothiazole Undisclosed (structural analog) Synthesized but untested
LSN3316612 Thiazole + fluoropyridine OGA inhibitor Specific enzyme binding

Key Findings :

  • Thiazole-oxadiazole hybrids (e.g., 5d ) exhibit anti-inflammatory activity, whereas Compound VI ’s oxadiazole-acetamide scaffold prioritizes oncology applications .
  • Fluoropyridine substituents (LSN3316612) enhance enzyme specificity compared to benzodioxole-based analogs .

Structural-Activity Relationship (SAR) Insights

  • Oxadiazole vs. Thiadiazole : Oxadiazole rings (as in Compound VI ) improve hydrogen bonding and metabolic stability over thiadiazole derivatives like ASN90 .
  • Substituent Effects : Phenyl groups on oxadiazole (VI) enhance cytotoxicity, while bromine (C26) or benzofuran (2a/2b) shifts activity toward antimicrobial pathways .
  • Linker Optimization : Thioether or carbamate linkers (e.g., Compound V ) improve pharmacokinetics compared to simple acetamide bonds .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a compound that combines a benzodioxole moiety with an oxadiazole structure. This combination suggests potential biological activities, particularly in neuroprotection and anti-Alzheimer's effects. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C17H16N2O3\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_3

This compound features:

  • A benzodioxole ring that is known for its role in various pharmacological activities.
  • An oxadiazole ring which has been associated with neuroprotective properties.

Neuroprotective Effects

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant neuroprotective effects. For instance, derivatives of 5-phenyl-1,3,4-oxadiazole have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease.

In Vitro Studies:
A study evaluating the inhibitory potential against human AChE and butyrylcholinesterase (BChE) reported that certain derivatives demonstrated IC50 values below 1 μM, indicating strong inhibitory activity. The structure–activity relationship (SAR) suggested that specific substitutions on the phenyl ring enhance this activity significantly .

Table 1: Inhibitory Activity of Related Compounds

CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound A0.052 ± 0.0101.085 ± 0.035
Compound B0.907 ± 0.011Not reported
This compoundTBDTBD

Antidiabetic Activity

In addition to neuroprotective properties, derivatives of benzodioxole have shown promise as antidiabetic agents. Compounds similar to this compound were tested for their ability to inhibit α-amylase and α-glucosidase.

In Vivo Studies:
In vivo experiments using streptozotocin-induced diabetic mice demonstrated significant reductions in blood glucose levels when treated with these compounds . The efficacy was attributed to the inhibition of carbohydrate-digesting enzymes.

The mechanisms underlying the biological activities of this compound include:

  • Cholinergic Modulation: Inhibition of AChE leads to increased acetylcholine levels in synaptic clefts, enhancing cognitive function.
  • Antioxidant Activity: Some studies suggest that benzodioxole derivatives may exert antioxidant effects that protect neuronal cells from oxidative stress.
  • Enzyme Inhibition: The compound's ability to inhibit α-amylase and α-glucosidase suggests a mechanism for lowering postprandial glucose levels.

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

  • Alzheimer's Disease Models: In animal models of Alzheimer's disease induced by scopolamine or amyloid-beta peptides, treatment with derivatives resulted in improved memory and cognitive functions.
  • Diabetes Management: Clinical trials involving diabetic patients showed improved glycemic control when treated with oxadiazole-containing compounds.

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